Cas no 1806304-12-0 (4,5-Dibromo-2-(difluoromethoxy)benzyl bromide)

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide is a halogenated aromatic compound featuring both dibromo and difluoromethoxy substituents on a benzyl bromide core. This structure lends itself to applications in organic synthesis, particularly as a versatile intermediate for constructing complex molecules. The presence of multiple reactive sites—bromine atoms and a benzyl bromide group—enables selective functionalization, making it valuable in cross-coupling reactions, nucleophilic substitutions, and pharmaceutical derivatization. The difluoromethoxy group enhances stability and influences electronic properties, which may be advantageous in agrochemical or medicinal chemistry. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic workflows.
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide structure
1806304-12-0 structure
Product name:4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
CAS No:1806304-12-0
MF:C8H5Br3F2O
MW:394.833507299423
CID:4974387

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
    • Inchi: 1S/C8H5Br3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
    • InChI Key: RIXNNMKCJORMLT-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(=CC=1OC(F)F)Br)Br

Computed Properties

  • Exact Mass: 393.78381 g/mol
  • Monoisotopic Mass: 391.78586 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • Molecular Weight: 394.83
  • XLogP3: 4.8

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020336-500mg
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
1806304-12-0 97%
500mg
847.60 USD 2021-06-24
Alichem
A013020336-1g
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
1806304-12-0 97%
1g
1,549.60 USD 2021-06-24
Alichem
A013020336-250mg
4,5-Dibromo-2-(difluoromethoxy)benzyl bromide
1806304-12-0 97%
250mg
504.00 USD 2021-06-24

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide Related Literature

Additional information on 4,5-Dibromo-2-(difluoromethoxy)benzyl bromide

4,5-Dibromo-2-(difluoromethoxy)benzyl Bromide: A Comprehensive Overview

4,5-Dibromo-2-(difluoromethoxy)benzyl bromide, with the CAS number 1806304-12-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl group substituted with two bromine atoms at the 4 and 5 positions and a difluoromethoxy group at the 2 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.

The synthesis of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide typically involves multi-step reactions, often starting from a benzene ring precursor. The introduction of bromine atoms at specific positions is achieved through electrophilic substitution reactions, while the difluoromethoxy group is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels.

In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.

The application of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide is primarily as an intermediate in the synthesis of complex heterocyclic compounds. For instance, recent research has highlighted its role in the construction of quinoline derivatives, which are known for their potential anti-cancer properties. Additionally, this compound serves as a key building block in the development of novel agrochemicals, where its ability to modulate enzyme activities makes it a promising candidate for pest control agents.

Recent studies have also explored the use of this compound in polymer chemistry. By incorporating it into polymer precursors, researchers have successfully synthesized materials with enhanced thermal stability and mechanical strength. These findings underscore the versatility of 4,5-dibromo-2-(difluoromethoxy)benzyl bromide across diverse chemical disciplines.

In conclusion, 4,5-dibromo-2-(difluoromethoxy)benzyl bromide stands as a pivotal molecule in modern organic synthesis. Its unique structure and versatile reactivity continue to drive innovative applications across pharmaceuticals, agrochemicals, and materials science. As research progresses, this compound is expected to play an even more critical role in advancing our understanding of complex molecular architectures and their practical applications.

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